![molecular formula C62H86N12O16 B13797908 Actinomycin d-[3h(g)]](/img/structure/B13797908.png)

Actinomycin d-[3h(g)]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is widely used in chemotherapy for treating various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, and certain types of ovarian cancer . The compound is known for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both clinical and research settings .

Métodos De Preparación

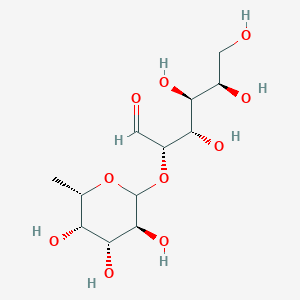

Synthetic Routes and Reaction Conditions: Actinomycin d-[3h(g)] is primarily obtained from natural sources, specifically from the fermentation of Streptomyces parvulus . The compound consists of a phenoxazone ring chromophore and two cyclic peptide lactone side chains . Synthetic analogs with altered chromophores or cyclic peptides have also been prepared to enhance its properties .

Industrial Production Methods: Industrial production of actinomycin d-[3h(g)] involves the cultivation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to purification processes, including column chromatography, to isolate the desired compound . Advances in fermentation technology have improved the yield and purity of actinomycin d-[3h(g)] .

Análisis De Reacciones Químicas

Types of Reactions: Actinomycin d-[3h(g)] undergoes various chemical reactions, including:

Oxidation: The phenoxazone ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the chromophore structure.

Substitution: Substitution reactions can occur on the peptide side chains.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions include modified actinomycin derivatives with altered biological activities .

Aplicaciones Científicas De Investigación

Actinomycin d-[3h(g)] has a wide range of scientific research applications:

Chemistry: Used as a probe for studying nucleic acid interactions and secondary structures.

Biology: Employed in research on DNA replication, transcription, and cell division.

Medicine: Utilized in chemotherapy for treating various cancers due to its ability to inhibit RNA synthesis.

Industry: Investigated for its potential use in developing new antibiotics and antimicrobial agents.

Mecanismo De Acción

Actinomycin d-[3h(g)] exerts its effects by binding tightly to duplex DNA, specifically at the transcription initiation complex . This binding prevents the elongation of RNA chains by RNA polymerase, thereby inhibiting RNA synthesis . The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting DNA replication and transcription .

Comparación Con Compuestos Similares

Actinomycin X2: Another member of the actinomycin family with similar DNA-binding properties.

Actinomycin V: A variant with distinct peptide side chains.

7-Aminoactinomycin D: A derivative with enhanced antibacterial properties.

Uniqueness: Actinomycin d-[3h(g)] is unique due to its potent cytotoxicity and ability to inhibit both DNA and RNA synthesis. Its specific binding to guanine-cytosine base pairs in DNA makes it particularly effective in targeting rapidly dividing cancer cells .

Propiedades

Fórmula molecular |

C62H86N12O16 |

|---|---|

Peso molecular |

1428.1 g/mol |

Nombre IUPAC |

1-N,9-N-bis[(3R,6S,7R,10S,16R)-3,10-bis(1,1,1,2,3,3,3-heptatritiopropan-2-yl)-2,5,9,12,15-pentaoxo-3,4,6,7,10,13,13,16,17,17,18,18,19,19-tetradecatritio-7,11,14-tris(tritritiomethyl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(ditritioamino)-3-oxo-1-N,9-N,7,8-tetratritio-4,6-bis(tritritiomethyl)phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42-,43-,44+,45+,48+,49+/m1/s1/i1T3,2T3,3T3,4T3,5T3,6T3,7T3,8T3,9T3,10T3,11T3,12T3,13T3,14T3,15T3,16T3,17T2,18T2,19T2,20T2,21T,22T,23T2,24T2,25T2,26T2,27T,28T,29T,30T,33T,34T,36T,37T,42T,43T,44T,45T,48T,49T/hT6 |

Clave InChI |

RJURFGZVJUQBHK-RRSMDJEXSA-N |

SMILES isomérico |

[3H]C1=C(C(=C2C(=C1C(=O)N([3H])[C@@]3(C(=O)N([C@](C(=O)N4[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]3([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C4([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])N=C5C(=C(C(=O)C(=C5O2)C([3H])([3H])[3H])N([3H])[3H])C(=O)N([3H])[C@@]6(C(=O)N([C@](C(=O)N7[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]6([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C7([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])C([3H])([3H])[3H])[3H] |

SMILES canónico |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)